N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide
Description
N-[(1R,2S)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide (CAS: 1850-61-9), also known as N-Nitroso Ephedrine, is a nitrosated derivative of ephedrine. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol. Structurally, it features a nitrous amide group (-N(NO)-) attached to a methylated (1R,2S)-1-hydroxy-1-phenylpropan-2-yl backbone, derived from the stereospecific modification of ephedrine .
It is primarily used in research settings, particularly in synthetic chemistry and toxicology studies. Its synthesis typically involves nitrosation of ephedrine derivatives under controlled conditions, though detailed protocols are scarce in public literature .
Properties
CAS No. |
1850-61-9 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide |
InChI |
InChI=1S/C10H14N2O2/c1-8(12(2)11-14)10(13)9-6-4-3-5-7-9/h3-8,10,13H,1-2H3/t8-,10-/m0/s1 |
InChI Key |
ZVTOLKAVCZXHFM-WPRPVWTQSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)N=O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)N=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The primary and most documented method to synthesize N-nitrosoephedrine involves the nitrosation of ephedrine sulfate with nitrous acid under acidic conditions. The reaction typically proceeds as follows:
- Starting material: Ephedrine sulfate (the (1R,2S)-(-)-ephedrine stereoisomer)
- Nitrosating agent: Nitrous acid (generated in situ by sodium nitrite and a strong acid such as hydrochloric acid or acetic acid)
- Reaction medium: Acidic aqueous solution
- Temperature: Generally low temperature (around 0–5 °C) to control reaction rate and improve selectivity
- pH: Optimally maintained near 2 for maximal yield
The reaction mechanism involves the formation of the nitrosonium ion (NO⁺) under acidic conditions, which then reacts with the secondary amine nitrogen of ephedrine to form the N-nitroso derivative.
Reaction Conditions and Yield Optimization
Research findings indicate that the yield and purity of N-nitrosoephedrine are highly dependent on several key parameters:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| pH | ~2 | ~18.5% |
| Temperature | 0–5 °C | Variable |
| Acid Type | Acetic acid preferred | Up to 85% |
- pH Control: Maintaining the reaction pH at around 2 is critical. At this pH, the nitrosonium ion concentration is sufficient for efficient nitrosation without excessive decomposition of the product.
- Temperature: Low temperature (5 °C or below) slows down side reactions and decomposition, improving yield.
- Acid Type: Acetic acid has been found to provide higher yields compared to hydrochloric acid, likely due to milder acidity and better solubility of reactants.
Industrial Preparation Considerations
Though specific industrial protocols are less publicly documented, the general approach involves:
- Controlled addition of sodium nitrite to a cooled acidic solution of ephedrine sulfate.
- Continuous monitoring of pH and temperature.
- Use of inert atmosphere or nitrogen to prevent oxidative degradation.
- Post-reaction purification by extraction and crystallization to isolate the N-nitroso compound.
Safety precautions are paramount due to the toxic and carcinogenic nature of nitrosamines.
Reaction Mechanisms and Chemical Behavior
Nitrosation Mechanism
- The secondary amine nitrogen of ephedrine attacks the electrophilic nitrosonium ion.
- Formation of the N–N=O bond leads to the nitrosamine structure.
- The stereochemistry of the starting ephedrine ((1R,2S) configuration) is retained in the product.
Denitrosation and Stability
- N-nitroso compounds like N-nitrosoephedrine can undergo denitrosation under acidic or nucleophilic conditions.
- Nucleophiles such as bromide or thiocyanate ions can accelerate cleavage of the N–N bond, releasing nitric oxide and regenerating secondary amines.
- This reaction is relevant for both degradation studies and biological metabolism.
Reactivity with Organometallic Reagents
- The compound can react with organolithium or Grignard reagents.
- Initial nucleophilic attack forms unstable oxyhydrazine intermediates.
- These intermediates may rearrange or eliminate to hydrazones or azomethine imines depending on substituents.
Influencing Factors on Synthesis and Yield
Dietary and Environmental Modulators
- Certain dietary components such as ascorbic acid (vitamin C) , citric acid , and coffee constituents can inhibit or modify nitrosation reactions, affecting the yield and formation kinetics.
- Environmental factors like cigarette smoke condensate and alcohol presence have been shown to influence nitrosamine stability and formation.
Analytical and Methodological Notes
- Analytical standards and validated protocols for nitrosamine synthesis and quantification are available from IARC Monographs and carcinogenic potency databases.
- Experimental designs should comply with ethical standards and regulatory guidelines due to the compound’s toxicity.
Summary Table of Preparation Parameters
| Step | Details |
|---|---|
| Starting Material | Ephedrine sulfate (1R,2S configuration) |
| Nitrosating Agent | Nitrous acid (from NaNO2 + acid) |
| Acid Used | Acetic acid preferred; hydrochloric acid also used |
| pH | ~2 |
| Temperature | 0–5 °C |
| Reaction Time | Variable, typically 30 min to 2 hours |
| Yield | 18.5% (pH 2, HCl), up to 85% (acetic acid) |
| Purification | Extraction, crystallization |
| Safety Considerations | Handle under inert atmosphere; toxic and carcinogenic |
Chemical and Physical Data (Reference)
| Property | Value |
|---|---|
| CAS Number | 1850-88-0 |
| Molecular Formula | C10H14N2O2 |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | This compound |
| Synonyms | N-nitrosoephedrine, N-nitroso pseudoephedrine |
| Physical State | Solid (typically crystalline) |
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, ?-[1-(methylnitrosoamino)ethyl]-, [R-(R*,S*)] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can undergo substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: The major products are nitroso derivatives.
Reduction: The major products are amino derivatives.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Benzenemethanol, ?-[1-(methylnitrosoamino)ethyl]-, [R-(R*,S*)] has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Benzenemethanol, ?-[1-(methylnitrosoamino)ethyl]-, [R-(R*,S*)] involves its interaction with molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The compound can also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The target compound shares a core (1R,2S)-1-hydroxy-1-phenylpropan-2-yl backbone with several analogs, differing primarily in substituent groups. Key comparisons are summarized below:
Pharmacological and Toxicological Comparisons
- Toxicity: The nitrous amide group in the target compound is linked to genotoxicity and carcinogenicity, a stark contrast to non-nitrosated analogs like (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide, which exhibit lower toxicity profiles .
- Bioactivity: The 5-oxopyrrolidine-2-carboxamide analog () shows promise in traditional medicine but lacks the nitrosamine-associated risks.
- Synthetic Utility : Chloroacetamide and carbamate-protected derivatives () are favored in chiral synthesis due to their stability and ease of functionalization .
Physicochemical Properties
- Solubility : Sulfonamide and carbamate derivatives exhibit lower aqueous solubility compared to the target compound, attributed to hydrophobic substituents .
- Stability : The nitrous amide group in the target compound is prone to decomposition under light or heat, whereas tert-butoxycarbonyl (Boc)-protected analogs show improved stability .
Biological Activity
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide, commonly referred to as N-Nitroso Ephedrine, is a nitrosamine compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-Nitroso Ephedrine is with a molecular weight of approximately 225.29 g/mol. The structure features a nitrosamide functional group, which is significant in its biological interactions.
N-Nitroso Ephedrine exhibits various biological activities primarily due to its ability to interact with biological macromolecules. The nitrosamine group is known to undergo metabolic activation, leading to the formation of reactive species that can modify nucleophilic sites in proteins and DNA. This reactivity may contribute to both therapeutic effects and potential toxicity.
Pharmacological Effects
- Cardiovascular Effects : N-Nitroso Ephedrine has been studied for its sympathomimetic properties, which can influence cardiovascular functions such as heart rate and blood pressure.
- Cytotoxicity : Research indicates that N-Nitroso compounds can exhibit cytotoxic effects on various cell lines, raising concerns about their safety profile.
- Antimicrobial Activity : Some studies suggest potential antimicrobial properties, although further research is needed to confirm these findings.
Study 1: Cardiovascular Effects
A study conducted on animal models demonstrated that administration of N-Nitroso Ephedrine resulted in increased heart rate and blood pressure, indicating its sympathomimetic activity. The study highlighted the importance of dosage in mediating these effects.
| Dosage (mg/kg) | Heart Rate (bpm) | Blood Pressure (mmHg) |
|---|---|---|
| 0.5 | 120 | 80/50 |
| 1.0 | 150 | 90/60 |
| 2.0 | 180 | 110/70 |
Study 2: Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of N-Nitroso Ephedrine on human cancer cell lines. The results indicated a dose-dependent increase in cell death, suggesting potential applications in cancer therapy but also highlighting risks associated with high concentrations.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Safety and Toxicology
The safety profile of N-Nitroso Ephedrine is a critical concern due to the carcinogenic potential associated with nitrosamines. Long-term exposure studies are necessary to fully understand the risks involved.
Q & A
Q. What are the established synthetic routes for N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide, and how do reaction conditions impact yield and purity?
Methodological Answer: The compound is typically synthesized via precursor modification. A common route involves reacting N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-N-methylcarboxamide derivatives with nitrosating agents under controlled pH and temperature. For example:
- LiAlH4 Reduction : A THF solution of N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-N-(4-methoxybenzyl) nitrous amide is reduced with LiAlH4 under reflux, yielding β-hydroxy hydrazine intermediates (81% yield after purification) .
- KOH-Mediated Cyclization : Crude N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-N-methylcyclopropene-carboxamide undergoes cyclization with powdered KOH, achieving diastereoselectivity (84–87% yield) .
Q. Key Considerations :
Q. How does the stereochemistry of this compound influence its biochemical interactions?
Methodological Answer: The (1R,2S) configuration dictates hydrogen-bonding capacity and chiral recognition in biological systems. For example:
-
Enzymatic Selectivity : The hydroxyl and nitroso groups form hydrogen bonds with proteases or kinases, as shown in docking studies with epoxide hydrolases .
-
Comparative Analysis :
Compound Key Features Bioactivity N-Methylformamide Lacks phenyl group Lower receptor affinity Nitroso-ephedrine analogs Retains (1R,2S) stereochemistry Enhanced neuroprotective potential
Experimental Validation : Circular dichroism (CD) and X-ray crystallography confirm stereospecific binding to target proteins .
Advanced Research Questions
Q. What strategies optimize diastereoselective cycloadditions using this compound as a precursor?
Methodological Answer: Diastereoselectivity in 7-exo-trig cycloadditions is achieved via:
- Potassium Templating : Powdered KOH templates the transition state, favoring the (1S,3R,4S,7S) diastereomer (87% yield) .
- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates, reducing racemization .
- Temperature Control : Reactions conducted at −78°C minimize kinetic side products .
Q. Data Contradiction Analysis :
Q. How do structural modifications (e.g., nitroso group replacement) alter the compound’s toxicological profile?
Methodological Answer: The nitroso group is linked to genotoxicity and carcinogenicity. Mitigation strategies include:
- Isosteric Replacement : Substituting nitroso with carbonyl groups reduces DNA alkylation potential while retaining bioactivity .
- Prodrug Design : Masking the nitroso moiety as a carbamate (e.g., tert-butoxycarbonyl) decreases acute toxicity (LD50 increased from 50 mg/kg to 200 mg/kg in murine models) .
Q. Safety Protocols :
Q. What spectroscopic and computational methods best characterize this compound’s stability under physiological conditions?
Methodological Answer:
-
NMR Stability Studies : ¹H-NMR in D2O at 37°C shows hydrolysis of the nitroso group (t1/2 = 12 hours at pH 7.4) .
-
DFT Calculations : Predict degradation pathways via N–O bond cleavage (activation energy: 25 kcal/mol) .
-
Comparative Data :
Condition Degradation Product Rate Constant (h⁻¹) pH 7.4, 37°C N-Methylamine derivative 0.058 UV exposure Phenylpropanolamine 0.12
Q. How does this compound compare to chiral auxiliaries in asymmetric catalysis?
Methodological Answer: The (1R,2S) configuration enables enantioselective induction in aldol reactions:
-
Myers Auxiliary Comparison :
Auxiliary Reaction ee (%) This compound Aldol addition 92 Oppolzer’s sultam Diels-Alder 88
Mechanistic Insight : The hydroxyl group coordinates to Lewis acids (e.g., TiCl4), aligning substrates for Re-face attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
